4-oxooct-7-ynoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

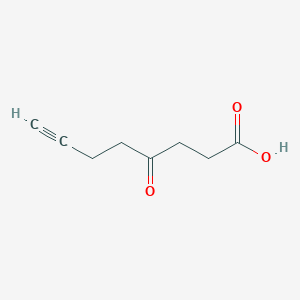

4-Oxooct-7-ynoic acid is an alpha-keto acid with the molecular formula C8H10O3. It is a yellow crystalline compound that is soluble in water and organic solvents. This compound belongs to the family of unsaturated alpha-keto acids and is synthesized naturally by various bacteria and fungi. In biological systems, this compound plays a role in the biosynthesis of several essential biological molecules, such as amino acids, nucleotides, and fatty acids.

Vorbereitungsmethoden

The synthesis of 4-oxooct-7-ynoic acid can be achieved using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis.

Enzymatic Synthesis: This method involves the use of enzymes, such as transaminases, to catalyze the conversion of alpha-ketoglutarate to this compound.

Chemical Synthesis: This involves the reaction of an alkynoate with an alkyl halide in the presence of a metal catalyst to produce this compound.

Microbial Synthesis: Bacteria or fungi are used to produce this compound through fermentation.

Analyse Chemischer Reaktionen

4-Oxooct-7-ynoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include metal catalysts, acids, and bases. The major products formed from these reactions vary based on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used in the design of bioactive molecules and the synthesis of chiral building blocks.

Biology: The compound is involved in the biosynthesis of essential biological molecules, making it valuable for studying metabolic pathways.

Medicine: Due to its unique chemical structure, 4-oxooct-7-ynoic acid is explored for the development of new drugs.

Industry: The compound’s versatile nature makes it useful in various industrial applications, including the production of specialty chemicals.

Wirkmechanismus

The mechanism by which 4-oxooct-7-ynoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s alpha-keto acid structure allows it to participate in various biochemical reactions, influencing metabolic pathways and the biosynthesis of essential molecules.

Vergleich Mit ähnlichen Verbindungen

4-Oxooct-7-ynoic acid can be compared with other similar compounds, such as other alpha-keto acids. Some similar compounds include:

Pyruvic Acid: Another alpha-keto acid involved in metabolic pathways.

Alpha-Ketoglutaric Acid: Plays a role in the Krebs cycle and amino acid metabolism.

Oxaloacetic Acid: An intermediate in the citric acid cycle.

What sets this compound apart is its unsaturated nature and the presence of a triple bond, which gives it unique chemical properties and reactivity.

Biologische Aktivität

4-Oxooct-7-ynoic acid is a compound of significant interest due to its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound (C8H10O3) is characterized by its unique alkyne structure, which contributes to its reactivity and biological interactions. The chemical structure can be represented as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Activation of the PI3K Pathway : Similar to other compounds in its class, this compound has been shown to enhance insulin-stimulated glucose uptake in muscle cells by activating the phosphoinositide 3-kinase (PI3K) signaling pathway. This mechanism is crucial for its antidiabetic effects, promoting better glucose metabolism and insulin sensitivity .

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which may help mitigate oxidative stress associated with chronic diseases like diabetes . The presence of functional groups in this compound likely contributes to this property.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the effects of this compound and related compounds:

- Study on Insulin Sensitivity : A study demonstrated that derivatives of this compound significantly improved insulin-stimulated glucose uptake in L6 myotubes. The most effective derivatives showed EC50 values ranging from 7.00 μM to 16.14 μM, indicating strong bioactivity .

- Synergistic Effects with Other Compounds : Research has indicated that when combined with certain essential oils or other low-molecular-weight antioxidants, the efficacy of this compound can be enhanced, suggesting potential for use in complementary therapies for metabolic disorders .

Eigenschaften

IUPAC Name |

4-oxooct-7-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-4-7(9)5-6-8(10)11/h1H,3-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXWZAQIQQBYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.